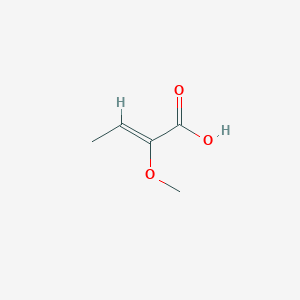

2-METHOXYCROTONIC ACID

Description

2-Methoxycrotonic acid (C₅H₈O₃) is a carboxylic acid derivative featuring a methoxy (-OCH₃) substituent at the β-position of the crotonic acid backbone. Structurally, it shares similarities with crotonic acid (C₄H₆O₂) and methacrylic acid (C₄H₆O₂), but its methoxy group introduces distinct electronic and steric effects. This compound is hypothesized to exhibit unique reactivity patterns, particularly in polymerization and β-elimination reactions, due to the electron-donating nature of the methoxy group .

Properties

IUPAC Name |

(Z)-2-methoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPNCVRJVRLJMU-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)O)\OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-methoxycrotonic acid typically involves the esterification of crotonic acid followed by methoxylation. One common method includes the reaction of crotonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then subjected to methoxylation using sodium methoxide in methanol to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycrotonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Polymer Chemistry

2-Methoxycrotonic acid plays a significant role in the synthesis of polymers. It can be used as a monomer in the production of poly(methoxycrotonic acid) and its copolymers. These polymers have demonstrated promising properties for various applications, including:

- Hydrogels : Copolymerization of this compound with other monomers can lead to the formation of hydrogels that are useful in biomedical applications, such as drug delivery systems and tissue engineering .

- Adhesives : The unique properties of methoxycrotonic acid derivatives allow for the development of adhesives with enhanced performance characteristics .

Fragrance Industry

The compound is also utilized in the fragrance industry. This compound and its esters are important components in the formulation of fragrances due to their pleasant scent profiles. They serve as:

- Fragrance Carriers : The ability to blend well with other aromatic compounds makes it a valuable ingredient in perfumes and scented products .

- Flavoring Agents : Its flavor profile allows it to be used in food products, enhancing taste while maintaining safety standards .

Therapeutic Applications

Research is ongoing into the potential therapeutic uses of this compound. Some studies suggest that it may have:

- Anti-inflammatory Properties : Preliminary investigations indicate that derivatives may exhibit anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases .

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents .

- Polymer Synthesis : A study demonstrated the successful copolymerization of this compound with various vinyl monomers, resulting in materials with enhanced mechanical properties suitable for biomedical applications .

- Fragrance Development : Research highlighted the use of this compound as a key ingredient in creating novel fragrance formulations that maintain stability over time while providing desirable scent profiles .

- Therapeutic Research : Investigations into the anti-inflammatory effects of methoxycrotonate derivatives showed promising results in vitro, indicating potential pathways for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-methoxycrotonic acid involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. It acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

- Crotonic Acid (trans-2-butenoic acid): A conjugated α,β-unsaturated carboxylic acid.

- Methacrylic Acid (2-methylpropenoic acid): Features a methyl group at the β-position.

- 2-Methoxycrotonic Acid : Substitutes the β-hydrogen of crotonic acid with a methoxy group.

Table 1: Structural and Electronic Comparisons

| Property | Crotonic Acid | Methacrylic Acid | This compound |

|---|---|---|---|

| Molecular Formula | C₄H₆O₂ | C₄H₆O₂ | C₅H₈O₃ |

| Functional Groups | α,β-unsaturated acid | α,β-unsaturated acid | β-methoxy, unsaturated acid |

| Substituent Electronic Effect | -H (neutral) | -CH₃ (electron-donating) | -OCH₃ (strong electron-donating) |

| Predicted Reactivity | High (conjugation) | Moderate (steric hindrance) | Moderate (electron donation stabilizes intermediates) |

Physicochemical Properties

Table 2: Inferred Physical Properties

| Property | Crotonic Acid | Methacrylic Acid | This compound (Inferred) |

|---|---|---|---|

| Boiling Point (°C) | 185 | 161 | ~195–210 (higher due to polarity) |

| Solubility | Water, ethanol | Organic solvents | Moderate in polar solvents (e.g., methanol) |

| pKa | 4.69 | 4.66 | ~4.8–5.2 (weaker acid due to electron-donating group) |

The methoxy group increases molecular weight and polarity, likely raising boiling points and reducing acidity compared to crotonic acid .

Polymerization and Degradation

- Crotonic Acid : Undergoes β-elimination at elevated temperatures, producing volatile byproducts like 3-hydroxybutyrate (3-HB) .

- Methacrylic Acid : Forms polymethyl methacrylate (PMMA) via radical polymerization; steric effects slow chain propagation .

- This compound: Expected to exhibit slower β-elimination than crotonic acid due to methoxy stabilization. Potential use in specialty polyesters or copolymers requiring controlled degradation .

Analytical Utility

Crotonic acid is used as an internal standard in gas chromatography for SCFA quantification . The methoxy variant may serve a similar role but with altered retention times due to polarity differences.

Table 3: Hazard Comparison

While direct toxicity data for this compound is unavailable, its structural similarity to crotonic acid suggests comparable hazards, necessitating stringent safety protocols .

Biological Activity

2-Methoxycrotonic acid, a derivative of crotonic acid, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, including its mechanisms of action, toxicity assessments, and relevant case studies.

- Chemical Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- Structure : this compound features a methoxy group (-OCH₃) attached to the crotonic acid backbone, influencing its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

- Genotoxicity and Toxicity :

- Metabolic Effects :

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of poly(this compound) copolymers against common bacterial strains. The findings indicated that these copolymers exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting potential applications in biomedical materials.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 18 |

Case Study 2: Toxicological Assessment

In a toxicological evaluation of related compounds, no mutagenic effects were observed in standard assays. The study utilized various concentrations up to 5000 µg/plate with no increase in revertant colonies, indicating that methoxy derivatives do not pose significant genotoxic risks under tested conditions .

The biological activity of this compound is believed to be linked to its structural features:

- Antimicrobial Mechanism : The presence of the methoxy group may enhance membrane permeability or disrupt cellular functions in microorganisms.

- Metabolic Influence : The compound may modulate enzyme activities involved in lipid metabolism, although specific pathways remain to be elucidated through further research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxycrotonic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves methoxylation of crotonic acid derivatives or ester hydrolysis of pre-functionalized intermediates. Key steps include controlling reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and using anhydrous conditions to avoid side reactions. Optimization requires iterative testing of catalysts (e.g., Lewis acids for methoxylation) and purification via recrystallization or preparative HPLC. Characterization should include -NMR (to confirm methoxy group integration) and HPLC-MS for purity validation (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (-NMR and -NMR) is critical for structural elucidation, focusing on chemical shifts for the methoxy group ( ~3.3–3.5 ppm) and α,β-unsaturated carbonyl ( ~165–175 ppm). Infrared spectroscopy (IR) can confirm carbonyl stretching (~1700 cm) and methoxy C-O bonds (~1100 cm). Chromatographic purity should be assessed via reverse-phase HPLC with UV detection at 210–220 nm, using a C18 column and isocratic elution (e.g., 60:40 methanol-water). Calibration with certified reference materials is essential for quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Discrepancies often arise from differences in solvent systems, temperature, or analytical techniques. To address this:

- Solubility : Use standardized solvents (e.g., DMSO, water-ethanol mixtures) and report saturation concentrations via gravimetric analysis under controlled humidity .

- pKa : Employ potentiometric titration with ionic strength adjustments (e.g., 0.1 M KCl) to minimize activity coefficient variations. Cross-validate with computational methods (e.g., COSMO-RS) .

- Document experimental conditions meticulously, including batch-specific impurities, to enable reproducibility .

Q. What strategies are recommended for designing experiments to study the reactivity of this compound under varying conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH-Dependent Studies : Use buffer systems (e.g., phosphate, acetate) across pH 2–10 to assess hydrolysis or decarboxylation kinetics. Monitor reaction progress via inline UV-Vis spectroscopy or LC-MS .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For kinetic studies, use Arrhenius plots derived from isothermal experiments .

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to evaluate interactive effects of pH, temperature, and solvent polarity on reaction outcomes .

Q. How should researchers approach meta-analyses of this compound’s biological activity when faced with heterogeneous datasets?

- Methodological Answer :

- Data Harmonization : Normalize activity metrics (e.g., IC, % inhibition) using Z-scores or log-transformation to account for assay variability .

- Bias Assessment : Evaluate publication bias via funnel plots and adjust using trim-and-fill methods. Stratify studies by assay type (e.g., enzymatic vs. cellular) to identify confounding factors .

- Dose-Response Modeling : Use nonlinear regression to compare potency trends across studies, ensuring alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Answer :

- Synthesis : Provide step-by-step SOPs with exact molar ratios, reaction times, and purification thresholds (e.g., “stir for 24 h at 25°C until TLC confirms >90% conversion”). Include raw spectral data (NMR, IR) in supplementary materials .

- Biological Testing : Adhere to OECD guidelines for in vitro assays, including negative/positive controls and triplicate measurements. Report cell lines, passage numbers, and culture conditions .

Q. How can computational methods complement experimental studies of this compound’s mechanism of action?

- Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., hydrolases). Validate with molecular dynamics simulations (≥100 ns) to assess complex stability .

- QM/MM Calculations : Apply hybrid quantum mechanics/molecular mechanics to model reaction pathways, such as acid-catalyzed ring-opening, using Gaussian or ORCA software .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood due to potential respiratory irritancy (analogous to crotonic acid derivatives) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Document MSDS-compliant storage conditions (e.g., inert atmosphere, –20°C for long-term stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.